molecular formula C16H16N2O2 B14248050 2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one CAS No. 185384-24-1

2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14248050
CAS No.: 185384-24-1
M. Wt: 268.31 g/mol
InChI Key: NIWJJUUYUCUKTO-UHFFFAOYSA-N
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Description

2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazines. This compound is characterized by the presence of an oxazinone ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a phenyl group and a di(prop-2-en-1-yl)amino group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the oxazinone ring. The di(prop-2-en-1-yl)amino group can be introduced through a subsequent alkylation reaction using prop-2-en-1-yl halides under basic conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the di(prop-2-en-1-yl)amino group can be replaced by other nucleophiles under appropriate conditions.

    Cycloaddition: The oxazinone ring can participate in cycloaddition reactions, forming various cyclic products.

Scientific Research Applications

2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The oxazinone ring can interact with enzymes and receptors, modulating their activity. The di(prop-2-en-1-yl)amino group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one can be compared with other similar compounds, such as:

    2-[Di(prop-2-yn-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one: This compound features a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group, which can lead to different chemical reactivity and biological activity.

    2-[Di(prop-2-en-1-yl)amino]-6-methyl-4H-1,3-oxazin-4-one: The presence of a methyl group instead of a phenyl group can alter the compound’s properties and applications.

Properties

CAS No.

185384-24-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]-6-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C16H16N2O2/c1-3-10-18(11-4-2)16-17-15(19)12-14(20-16)13-8-6-5-7-9-13/h3-9,12H,1-2,10-11H2

InChI Key

NIWJJUUYUCUKTO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=NC(=O)C=C(O1)C2=CC=CC=C2

Origin of Product

United States

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